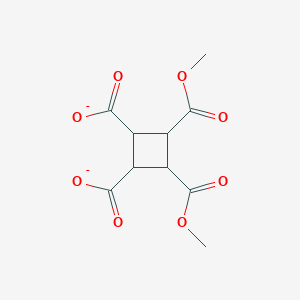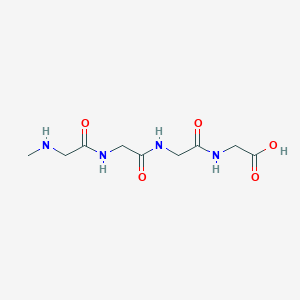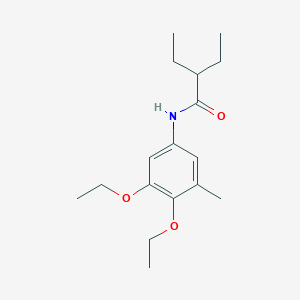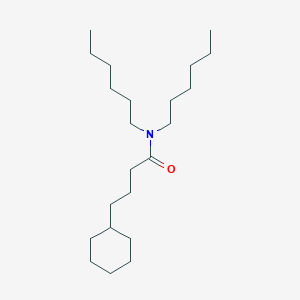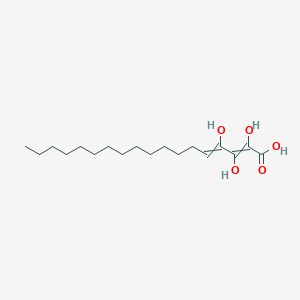
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid is a complex organic compound with the molecular formula C18H32O5 This compound is characterized by the presence of three hydroxyl groups and two conjugated double bonds within an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of octadecadienoic acid derivatives under controlled conditions. The reaction often employs catalysts such as palladium or other transition metals to facilitate the addition of hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification processes such as chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a more saturated form.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress, by interacting with enzymes and receptors.
Comparison with Similar Compounds
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid can be compared with other similar compounds such as:
9,12,13-Trihydroxyoctadeca-10,15-dienoic acid: Another hydroxylated derivative of octadecadienoic acid with different hydroxylation patterns.
Octadecatrienoic acid: A related compound with three double bonds but lacking hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxylation and conjugated double bond structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
90638-34-9 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3,4-trihydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(20)17(21)18(22)23/h14,19-21H,2-13H2,1H3,(H,22,23) |
InChI Key |
MSNYTOLPUJKHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=C(C(=C(C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


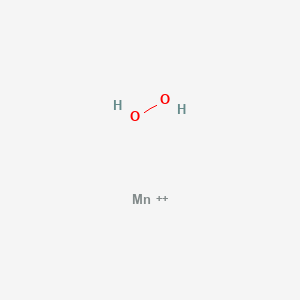
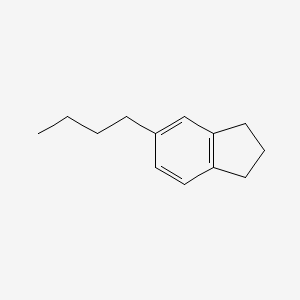
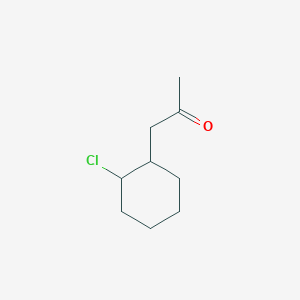
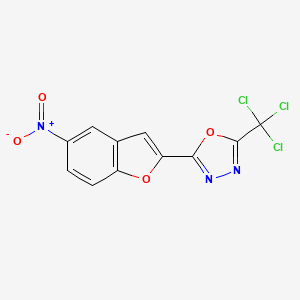

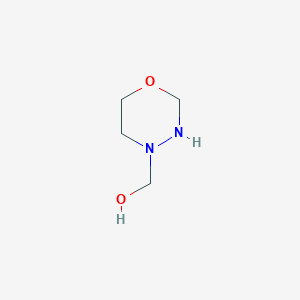
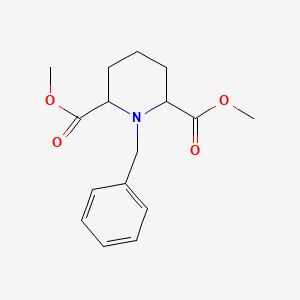
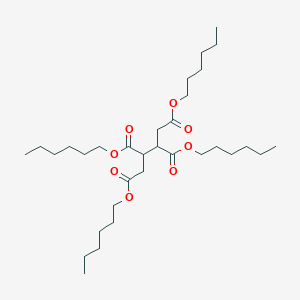
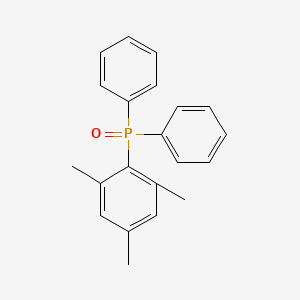
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
